tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate CAS number
tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate CAS number
tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate
Executive Summary
In the architecture of bifunctional molecules—particularly Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs)—the linker is not merely a bridge; it is a determinant of physicochemical properties, solubility, and metabolic stability.
tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate (CAS 77361-32-1) represents a premier "masked" diamine linker. It features a short, two-carbon ethyl spacer capped by two orthogonal protecting groups: a Boc (tert-butoxycarbonyl) group and a Phthalimide (Phth) group. This duality allows for precise, sequential deprotection, enabling chemists to functionalize one amine terminus without disturbing the other. This guide details the physicochemical profile, synthesis, and orthogonal deprotection workflows for this critical building block.
Chemical Profile & Identity
| Property | Specification |
| Systematic Name | tert-Butyl (2-(1,3-dioxoisoindolin-2-yl)ethyl)carbamate |
| Common Synonyms | N-Boc-N'-phthaloyl-ethylenediamine; N-(2-Boc-aminoethyl)phthalimide |
| CAS Number | 77361-32-1 |
| Molecular Formula | C₁₅H₁₈N₂O₄ |
| Molecular Weight | 290.32 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in water |
| SMILES | CC(C)(C)OC(=O)NCCN1C(=O)c2ccccc2C1=O |
Mechanistic Insight: The Power of Orthogonality
The utility of CAS 77361-32-1 lies in its orthogonal deprotection profile . This molecule allows the chemist to expose one amino group while keeping the other protected, facilitating the stepwise construction of asymmetric bis-amides or urea/thiourea derivatives.
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The Acid-Labile Terminus (Boc): The carbamate is sensitive to strong acids (TFA, HCl). Removal yields the primary amine as a salt, while the phthalimide remains intact.
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The Nucleophile-Labile Terminus (Phthalimide): The phthalimide is stable to acid but sensitive to hydrazine or primary amines. Cleavage yields the free amine, leaving the Boc group untouched.
Visualization: Orthogonal Deprotection Logic
Figure 1: The orthogonal deprotection logic allows for divergent synthetic pathways from a single precursor.
Synthesis Protocol
While CAS 77361-32-1 is commercially available, in-house synthesis is often required for scale-up or cost efficiency. The most robust route involves the Boc-protection of N-(2-aminoethyl)phthalimide.
Reagents Required[1][2][3][4][5]
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Starting Material: N-(2-Aminoethyl)phthalimide (CAS 2095-01-4)
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Reagent: Di-tert-butyl dicarbonate (Boc₂O)
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Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
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Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Methodology
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Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-(2-aminoethyl)phthalimide (1.0 equiv) in DCM (0.2 M concentration).
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Base Addition: Add TEA (1.5 equiv) and cool the solution to 0°C using an ice bath.
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Bocylation: Slowly add a solution of Boc₂O (1.1 equiv) in DCM dropwise over 20 minutes.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours. Monitor via TLC (30% EtOAc in Hexanes) or LC-MS.
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Workup:
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Wash the reaction mixture with 1M HCl (to remove unreacted amine/base).
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Wash with saturated NaHCO₃ (to remove excess acid).
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Wash with Brine.
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Dry the organic layer over anhydrous Na₂SO₄.
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Purification: Concentrate in vacuo. The product often crystallizes upon standing. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).
Validation (Self-Check)
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¹H NMR (CDCl₃, 400 MHz): Look for the characteristic Phthalimide aromatic multiplet (δ 7.8–7.7 ppm, 4H), the Boc singlet (δ 1.4 ppm, 9H), and the two methylene triplets (δ ~3.9 ppm and ~3.4 ppm).
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Absence of NH₂: The disappearance of the broad primary amine peak from the starting material confirms Boc protection.
Deprotection Workflows
These protocols describe how to selectively expose one amine functionality.[6]
Protocol A: Selective Boc Removal (Acidolysis)
Use this when you need to couple the "left" side (the aliphatic amine) to a carboxylic acid.
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Dissolve CAS 77361-32-1 in DCM.
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Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM).
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Stir at room temperature for 1–2 hours.
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Critical Step: Evaporate volatiles completely to remove excess TFA. The product exists as a TFA salt.
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Note: The phthalimide group is stable under these conditions.
Protocol B: Selective Phthalimide Removal (Hydrazinolysis)
Use this when you need to couple the "right" side (the phthalimide-protected amine) to an electrophile.
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Dissolve CAS 77361-32-1 in Ethanol (EtOH).
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Add Hydrazine Hydrate (3.0 equiv).
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Heat to reflux (70–80°C) for 2–4 hours. A white precipitate (phthalhydrazide) will form.
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Cool to room temperature and filter off the precipitate.
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Concentrate the filtrate to obtain the N-Boc-ethylenediamine intermediate.
Applications in Drug Discovery
The ethyl linker provided by CAS 77361-32-1 is a "short rigidifier." Unlike long PEG chains which are flexible and hydrophilic, the ethylenediamine core is short and hydrophobic.
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PROTAC Linkers: Used when the E3 ligase ligand and the Warhead need to be in close proximity. The short chain restricts the conformational space, potentially improving the degradation efficiency (Dmax) by locking the ternary complex.
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Peptidomimetics: Acts as a glycine-glycine surrogate or a spacer in bioactive peptides.
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Surface Modification: Used to introduce amine functionalities onto surfaces (e.g., gold nanoparticles) in a controlled, stepwise manner.
Workflow: PROTAC Synthesis Example
Figure 2: Sequential assembly of a PROTAC molecule using the target linker.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for Boc/Phth orthogonality).
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Kasideh, A., et al. (2015).[3] Synthesis of some N-phthalimide amino acids derivatives. International Journal of ChemTech Research. Retrieved from [Link]
